4-(bromomethyl)-3-fluoropyridine hydrobromide

Catalog No.
S6439642
CAS No.
2247631-87-2
M.F
C6H6Br2FN
M. Wt
270.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(bromomethyl)-3-fluoropyridine hydrobromide

CAS Number

2247631-87-2

Product Name

4-(bromomethyl)-3-fluoropyridine hydrobromide

IUPAC Name

4-(bromomethyl)-3-fluoropyridine;hydrobromide

Molecular Formula

C6H6Br2FN

Molecular Weight

270.92 g/mol

InChI

InChI=1S/C6H5BrFN.BrH/c7-3-5-1-2-9-4-6(5)8;/h1-2,4H,3H2;1H

InChI Key

MAKZVDGZIQUSHV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CBr)F.Br

4-(Bromomethyl)-3-fluoropyridine hydrobromide is a chemical compound characterized by its molecular formula C6H7Br2NC_6H_7Br_2N and a molecular weight of approximately 252.93 g/mol. It is a hydrobromide salt derived from 4-(bromomethyl)-3-fluoropyridine, which features a bromomethyl group attached to the pyridine ring at the 4-position and a fluorine atom at the 3-position. This compound has a melting point ranging from 189 to 192 degrees Celsius and is classified as corrosive, necessitating careful handling due to its potential health hazards .

Typical of halogenated compounds, including nucleophilic substitutions and coupling reactions. For instance, it can react with nucleophiles such as amines or alcohols, leading to the formation of new derivatives. Additionally, it can participate in cross-coupling reactions with organometallic reagents, which are valuable in synthesizing complex organic molecules .

The synthesis of 4-(bromomethyl)-3-fluoropyridine hydrobromide typically involves the bromination of 3-fluoropyridine followed by the introduction of the bromomethyl group. Common methods include:

  • Bromination: Treating 3-fluoropyridine with bromine or a brominating agent.
  • Forming Hydrobromide Salt: The resulting product can be converted into its hydrobromide form by reacting it with hydrobromic acid.

These methods allow for the selective introduction of functional groups while maintaining the integrity of the pyridine ring .

4-(Bromomethyl)-3-fluoropyridine hydrobromide finds applications primarily in pharmaceutical research and development. Its derivatives are explored for:

  • Drug Development: As potential leads for new therapeutic agents.
  • Chemical Synthesis: As intermediates in organic synthesis, particularly in creating more complex molecules.

Its unique structure makes it a valuable compound for further modifications aimed at enhancing biological activity .

Studies focusing on the interactions of 4-(bromomethyl)-3-fluoropyridine hydrobromide with various biological targets are essential for understanding its pharmacological potential. Interaction studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanism of Action Investigations: Understanding how it affects cellular pathways.

Such studies are crucial for determining the viability of this compound as a therapeutic agent .

Several compounds share structural similarities with 4-(bromomethyl)-3-fluoropyridine hydrobromide, each exhibiting unique properties and potential applications:

Compound NameCAS NumberSimilarity Index
2-(Bromomethyl)-5-fluoropyridine hydrobromide1416713-60-40.88
2-(Bromomethyl)-3-fluoropyridine122307-44-20.80
2-(Bromomethyl)-6-fluoroquinoline168083-35-00.80
3-(Bromomethyl)-4-methylpyridine hydrobromide1384972-83-10.89
4-(Bromoethyl)pyridine hydrobromide120277-01-20.85

These compounds are compared based on their structural features and biological activities, highlighting how variations in substituent groups can lead to different chemical behaviors and applications .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

270.88305 g/mol

Monoisotopic Mass

268.88510 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-25-2023

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